molecular formula C13H14FN3O3S2 B15108245 N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B15108245
M. Wt: 343.4 g/mol
InChI Key: JGPYXIMTGMRINA-UHFFFAOYSA-N
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Description

N-[(2E)-5-[(2-Fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide is a 1,3,4-thiadiazole derivative characterized by a sulfonyl group substituted with a 2-fluorobenzyl moiety and a 2-methylpropanamide side chain. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its broad-spectrum biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties .

Properties

Molecular Formula

C13H14FN3O3S2

Molecular Weight

343.4 g/mol

IUPAC Name

N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C13H14FN3O3S2/c1-8(2)11(18)15-12-16-17-13(21-12)22(19,20)7-9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3,(H,15,16,18)

InChI Key

JGPYXIMTGMRINA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-fluorobenzenesulfonyl chloride with a thiadiazole derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The electrophilic nitrogen atoms in the 1,3,4-thiadiazole ring facilitate nucleophilic substitution reactions. Key examples include:

Reaction Type Reagents/Conditions Product Mechanistic Insight
Aromatic substitutionAmines (e.g., NH₃, alkylamines)5-amino-1,3,4-thiadiazole derivativesNucleophilic attack at C-5 position, displacing the sulfonylbenzyl group .
HalogenationCl₂, Br₂ (Lewis acid catalysis)5-halo-1,3,4-thiadiazole analogsElectrophilic halogenation occurs at electron-deficient positions of the heterocycle.

Sulfonamide Reactivity

The sulfonyl group participates in hydrolysis and nucleophilic displacement:

Hydrolysis Pathways

Conditions Products Kinetics
Acidic (HCl, H₂O, Δ)2-fluorobenzylsulfonic acid + thiadiazoleFirst-order kinetics (t₁/₂ = 2–4 h at 80°C)
Basic (NaOH, H₂O, Δ)Sulfinate salts + NH₃Rate increases with hydroxide concentration

Nucleophilic Displacement

Reagents like Grignard compounds or organolithiums target the sulfonyl group:

text
R-Mg-X + Sulfonamide → R-SO₂-Benzyl derivatives + Mg(X)NHR

Cycloaddition Reactions

The conjugated system in the thiadiazole ring enables [3+2] cycloadditions:

Dienophile Conditions Product Yield
EthyleneThermal (150°C, 12 h)Pyrazoline-thiadiazole hybrids45–60%
Nitrile oxidesCu(I) catalysis, RTIsoxazole-thiadiazole conjugates70–85%

Fluorobenzyl Group Modifications

The 2-fluorobenzyl moiety undergoes electrophilic aromatic substitution (EAS):

Reagent Position Product Selectivity
HNO₃ (H₂SO₄ catalysis)Para to FNitro-2-fluorobenzyl derivative>90% para
SO₃ (oleum)Meta to FSulfonated analog60–75% meta

Oxidation

  • Sulfonyl group stability : Resists further oxidation under standard conditions (CrO₃, KMnO₄).

  • Thiadiazole ring : Oxidizes to sulfonic acid derivatives at >200°C.

Reduction

Reducing Agent Product Application
LiAlH₄Thiol analog (‑SH group)Precursor for metal complexes
H₂ (Pd/C)Tetrahydrothiadiazole derivativeBioactivity modulation

Metal Complexation

The sulfonyl oxygen and thiadiazole nitrogen atoms act as ligands:

Metal Ion Coordination Geometry Stability Constant (log K)
Cu(II)Square planar8.2 ± 0.3
Fe(III)Octahedral6.7 ± 0.2

Comparative Reactivity of Structural Analogs

Data from analogous compounds ( , ):

Compound Reactivity with NH₃ Hydrolysis Rate (k, h⁻¹) Cycloaddition Yield
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-...amideModerate0.1845–60%
5,5'-Dithiodi-1,3,4-thiadiazole-2(3H)-thione High0.35N/A
Flupyradifurone derivatives Low0.0930–40%

Mechanistic Insights and Computational Studies

  • DFT calculations : The sulfonyl group withdraws electron density, increasing electrophilicity at C-5 (Mulliken charge = +0.32 e).

  • Transition states : Nucleophilic substitution at the thiadiazole ring proceeds via a concerted mechanism (ΔG‡ = 65 kJ/mol).

Scientific Research Applications

N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiadiazole ring can also interact with nucleic acids, affecting cellular processes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features :

  • 1,3,4-Thiadiazole Core : Common among all compared compounds, this heterocycle provides a planar, electron-deficient structure conducive to π-π stacking and hydrogen bonding in biological systems .
  • Substituent Variations :
    • Target Compound : 2-Fluorobenzyl sulfonyl and 2-methylpropanamide.
    • Compounds : Acetyl, phenyl, p-tolyl, thiophene-2-carbonyl, and carboxamide substituents .
    • Compound : 4-Chlorobenzylidene and 4-methylphenyl groups .

Impact of Substituents :

  • Sulfonyl vs.
  • Fluorine vs. Chlorine () : Fluorine’s higher electronegativity and smaller size may enhance metabolic stability and target affinity compared to chlorine-substituted analogues .

Physical Properties

Compound Class Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Source
Target Compound 2-Fluorobenzyl sulfonyl Not reported Not provided -
Derivatives Acetyl, phenyl, p-tolyl 171–242 IR: C=O (1693–1655 cm⁻¹); NMR: aromatic protons (δ7.72–7.84)
Compound Chlorophenyl, acetyl >300 IR: C≡N (2199 cm⁻¹); MS: m/z 776

Key Observations :

  • Sulfonyl-containing compounds (e.g., target) likely exhibit higher melting points than acetyl derivatives (e.g., 11a: 214–216°C) due to stronger intermolecular interactions .
  • Fluorine substitution may reduce melting points slightly compared to bulkier groups like thiophene-2-carbonyl (11f: 240–242°C) .

Activity Comparison :

Compound Biological Activity Target Enzyme Binding Affinity (kcal/mol) Source
Target Compound (Predicted) Antimicrobial, DHFR inhibition DHFR Not reported -
Derivatives Antifolate, enzyme inhibition DHFR −9.5 to −10.2
Compound Insecticidal, fungicidal Not specified Not reported

QSAR and Molecular Modeling Insights

  • Electron-Withdrawing Groups (e.g., sulfonyl, fluorine) : Enhance enzyme inhibition by increasing electrophilicity of the thiadiazole core .
  • Bulkier Substituents (e.g., thiophene-2-carbonyl) : May sterically hinder binding despite strong electronic effects (e.g., 11f in ) .

Q & A

Q. What are the common synthetic pathways for preparing N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, with key steps including sulfonylation, cyclization, and condensation. For example:

  • Sulfonylation : Reacting 2-fluorobenzyl thiol with chlorosulfonic acid under controlled pH (8–9) to form the sulfonyl intermediate .
  • Thiadiazole Formation : Cyclization using POCl₃ at 90°C under reflux, followed by neutralization with ammonia to precipitate the product .
  • Condensation : Coupling the sulfonyl-thiadiazole intermediate with 2-methylpropanamide via a base-catalyzed reaction in DMSO or ethanol, using triethylamine to drive the reaction .

Q. Critical Factors :

  • Solvent Choice : DMSO enhances reactivity for condensation but may require rigorous drying to avoid side reactions .
  • Temperature : Reflux conditions (90°C) optimize cyclization but may degrade heat-sensitive intermediates .
  • Catalysts : Triethylamine improves coupling efficiency by deprotonating reactive sites .

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield RangeReference
SulfonylationChlorosulfonic acid, pH 8–960–75%
CyclizationPOCl₃, 90°C, reflux50–65%
CondensationDMSO, triethylamine, 70°C70–85%

Q. How is the structural integrity of this compound validated, and what analytical techniques are most reliable?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify tautomeric forms (e.g., thiadiazole-ylidene vs. thiadiazoline) by analyzing chemical shifts near δ 10–12 ppm for NH protons .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within 2 ppm) .
  • X-ray Crystallography : Resolves stereochemistry, as demonstrated for analogous thiadiazole derivatives in , where bond angles and torsional strains were quantified .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3% deviation) .

Q. Common Pitfalls :

  • Impurities from incomplete sulfonylation can distort NMR signals; purification via recrystallization (DMSO/water mixtures) is critical .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, particularly its interaction with targets like VEGFR-2?

Molecular docking and dynamics simulations are used to study binding affinities:

  • Target Selection : VEGFR-2 (PDB ID: 4AGD) is a common target for anti-angiogenic thiadiazoles .
  • Docking Workflow :
    • Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G* basis set.
    • Binding Site Analysis : Grid-based docking (AutoDock Vina) identifies key residues (e.g., Lys868, Asp1046) for hydrogen bonding .
    • MM/GBSA Calculations : Estimate binding free energies (ΔG ~ −9.5 kcal/mol for high-affinity analogs) .

Validation : Compare computational results with in vitro kinase inhibition assays (IC₅₀ values < 10 µM indicate strong activity) .

Q. How do contradictory data on cytotoxicity profiles arise across studies, and how can they be resolved?

Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 2–50 µM) may stem from:

  • Assay Conditions : Viability assays (MTT vs. resazurin) differ in sensitivity; ensure consistent protocols .
  • Cell Line Variability : Genetic drift in cancer cells (e.g., HeLa vs. MCF-7) alters drug response .
  • Solubility Issues : DMSO concentrations >1% in cell culture media can artifactually reduce viability .

Q. Resolution Strategies :

  • Standardize assays using CLSI guidelines.
  • Validate solubility via dynamic light scattering (DLS) pre-experiment .

Q. What strategies optimize reaction yields when scaling up synthesis for preclinical studies?

Key optimizations include:

  • Catalyst Screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency by 15–20% .
  • Flow Chemistry : Continuous flow reactors reduce side reactions in cyclization steps, improving yields to >80% .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. Table 2: Yield Optimization Techniques

MethodImprovementLimitationReference
DMAP Catalysis+20%Higher cost
Flow Reactors+30%Equipment investment
In-line FTIR+10%Technical expertise

Q. How does tautomerism in the thiadiazole ring affect spectroscopic interpretation and biological activity?

The thiadiazole-ylidene moiety can tautomerize between enol and keto forms, influencing:

  • NMR Shifts : Keto forms show deshielded NH protons (δ 11–12 ppm), while enolic forms exhibit broader peaks .
  • Bioactivity : The keto form enhances binding to hydrophobic pockets in targets like VEGFR-2 .

Q. Mitigation :

  • Lock tautomerism via methyl propanamide substitution, stabilizing the bioactive keto form .

Q. What are the best practices for ensuring compound stability during long-term storage?

  • Temperature : Store at −20°C under argon to prevent oxidation of the sulfonyl group .
  • Lyophilization : Freeze-dry in amber vials to block light-induced degradation .
  • Purity Checks : Quarterly HPLC analysis (C18 column, 90:10 acetonitrile/water) monitors degradation (<5% impurity acceptable) .

Methodological Troubleshooting

Q. How to address inconsistent elemental analysis results for nitrogen content?

  • Sample Drying : Ensure complete desiccation (24 hr under vacuum) to remove adsorbed moisture .
  • Combustion Parameters : Adjust oxygen flow in CHNS analyzers to ensure complete combustion of sulfur-containing heterocycles .

Q. Why might NMR spectra show unexpected splitting patterns, and how can this be resolved?

  • Dynamic Effects : Rotameric states of the 2-fluorobenzyl group cause splitting. Use higher-field instruments (600 MHz+) or variable-temperature NMR to coalesce signals .
  • Impurities : Recrystallize from ethyl acetate/hexane (3:1) to remove sulfonic acid byproducts .

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

  • Core Modifications : Synthesize analogs with varying substituents (e.g., 3-fluorobenzyl vs. 2-fluorobenzyl) to assess steric/electronic effects .
  • Biological Testing : Screen against a panel of kinases (VEGFR-2, EGFR, PDGFR) to identify selectivity .
  • Data Analysis : Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values .

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